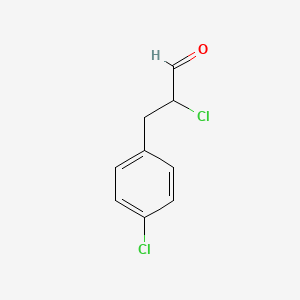

2-Chloro-3-(4-chlorophenyl)propanal

CAS No.: 99846-92-1

Cat. No.: VC8336998

Molecular Formula: C9H8Cl2O

Molecular Weight: 203.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99846-92-1 |

|---|---|

| Molecular Formula | C9H8Cl2O |

| Molecular Weight | 203.06 g/mol |

| IUPAC Name | 2-chloro-3-(4-chlorophenyl)propanal |

| Standard InChI | InChI=1S/C9H8Cl2O/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,6,9H,5H2 |

| Standard InChI Key | MEOIKCIMZLZUQL-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CC(C=O)Cl)Cl |

| Canonical SMILES | C1=CC(=CC=C1CC(C=O)Cl)Cl |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The compound’s structure features a propanal chain (CH₂-CHO) with a chlorine atom at the second carbon and a 4-chlorophenyl group at the third carbon. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₈Cl₂O | |

| Molecular weight | 203.06 g/mol | |

| Purity | ≥95% | |

| Density | Not reported | — |

| Boiling point | Not reported | — |

| Melting point | Not reported | — |

The absence of density, boiling point, and melting point data in available literature highlights gaps in its characterization, likely due to its discontinued status . Comparatively, the related compound 3-(4-chlorophenyl)propanal (CAS: 75677-02-0) has a density of 1.139 g/cm³ and a boiling point of 238.6°C , suggesting that the additional chlorine in 2-Chloro-3-(4-chlorophenyl)propanal may increase molecular weight and polarity while altering physical properties.

Spectroscopic Data

While specific spectroscopic data (e.g., NMR, IR) for this compound are unavailable, analogs like 3-(4-chlorophenyl)propanal exhibit distinct absorption bands in IR spectra for the aldehyde group (~1720 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) . Such features likely persist in 2-Chloro-3-(4-chlorophenyl)propanal, with modifications due to the additional chlorine substituent.

Synthesis and Industrial Production

Industrial Challenges

The discontinuation of 2-Chloro-3-(4-chlorophenyl)propanal by suppliers like CymitQuimica implies challenges in scaling production, potentially due to:

-

Regulatory hurdles: Strict controls on chlorinated compounds.

-

Economic factors: Low demand relative to synthesis costs.

-

Safety concerns: Handling reactive aldehydes and chlorinated intermediates.

Applications in Research

Role as a Synthetic Intermediate

As a small-molecule scaffold, this compound’s aldehyde group enables participation in condensation reactions (e.g., formation of Schiff bases) and nucleophilic additions. Its chlorinated aromatic ring enhances electron-withdrawing effects, potentially stabilizing reactive intermediates in heterocyclic synthesis.

Pharmaceutical Relevance

Chlorinated aldehydes are precursors in drug discovery, particularly for antimicrobial and anti-inflammatory agents. For example, structurally similar compounds inhibit enzymes like aldose reductase, a target in diabetic complication therapies . While direct studies on 2-Chloro-3-(4-chlorophenyl)propanal are lacking, its scaffold could be modified to explore bioactivity.

Comparative Analysis with Related Compounds

The table below contrasts 2-Chloro-3-(4-chlorophenyl)propanal with its non-chlorinated and mono-chlorinated analogs:

The additional chlorine in 2-Chloro-3-(4-chlorophenyl)propanal increases molecular weight and lipophilicity, potentially enhancing binding affinity in biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume